N-ethyl-3,4-dihydro-1H-isochromen-4-amine
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Overview
Description
N-ethyl-3,4-dihydro-1H-isochromen-4-amine is a heterocyclic compound that features an isochromene ring system with an ethylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,4-dihydro-1H-isochromen-4-amine typically involves the reaction of 3,4-dihydro-1H-isochromen-4-one with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,4-dihydro-1H-isochromen-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-3,4-dihydro-1H-isochromen-4-imine.
Reduction: Reduction of the compound can yield N-ethyl-3,4-dihydro-1H-isochroman-4-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-ethyl-3,4-dihydro-1H-isochromen-4-imine.
Reduction: N-ethyl-3,4-dihydro-1H-isochroman-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-ethyl-3,4-dihydro-1H-isochromen-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-3,4-dihydro-1H-isochromen-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3,4-dihydro-1H-isochromen-4-amine
- N-propyl-3,4-dihydro-1H-isochromen-4-amine
- N-butyl-3,4-dihydro-1H-isochromen-4-amine
Uniqueness
N-ethyl-3,4-dihydro-1H-isochromen-4-amine is unique due to its specific ethylamine substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-3,4-dihydro-1H-isochromen-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-12-11-8-13-7-9-5-3-4-6-10(9)11/h3-6,11-12H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHVAFROPKOTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1COCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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